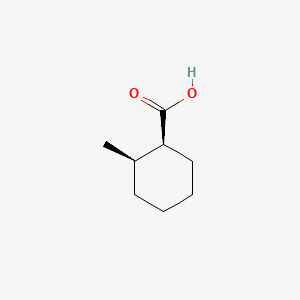

cis-2-Methylcyclohexanecarboxylic acid

Description

Historical Context of cis-2-Methylcyclohexanecarboxylic Acid Studies

The study of substituted cyclohexanecarboxylic acids, including the 2-methyl derivative, has a history stretching back several decades. Early investigations were foundational in establishing the principles of stereoisomerism in cyclic systems. A notable contribution to the field was a 1963 master's thesis which detailed the preparation of both cis and trans isomers of 2-methylcyclohexanecarboxylic acid. wmich.edu This work built upon even earlier research by chemists such as Macbeth and co-workers, who were instrumental in exploring the epimeric forms of cyclohexane (B81311) derivatives. wmich.edu

Initial synthetic routes often involved the hydrogenation of substituted benzoic acids. For instance, the preparation of this compound was achieved through modifications of procedures established by researchers like Cope and Simmons. wmich.edu These early studies were crucial in developing methods to isolate and characterize the different stereoisomers and laid the groundwork for more advanced synthetic and analytical techniques.

Significance of this compound in Organic Chemistry Research

The significance of this compound in organic chemistry research is multifaceted. It serves as a valuable building block in the synthesis of more complex molecules. For example, derivatives of methylcyclohexanecarboxylic acids have been investigated for their potential applications in materials science, such as in the development of compounds with liquid-crystalline properties. sigmaaldrich.com

Furthermore, the compound is a key substrate in the study of stereoselective reactions. Research into the asymmetric synthesis of 2-methylcyclohexanecarboxylic acids has provided insights into controlling the stereochemical outcome of catalytic hydrogenations. nih.gov These studies are vital for developing methods to produce enantiomerically pure compounds, which is of paramount importance in fields like medicinal chemistry. The ability to selectively synthesize one stereoisomer over another allows for the investigation of the specific biological activities of each isomer.

The table below summarizes some of the key research findings related to the synthesis and application of this compound and its derivatives.

| Research Area | Key Findings |

| Stereoselective Synthesis | Catalytic hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates leads to the predominant formation of (1S,2R)-2-methylcyclohexane carboxylic acid with high diastereomeric excess. nih.gov |

| Derivative Synthesis | Synthesis of 4-cyanophenyl esters of cis-4-(4-methoxyphenyl)-cis-2-methylcyclohexane-1-r-carboxylic acid has been reported for the study of mesomorphous (liquid-crystal) characteristics. sigmaaldrich.com |

| Conformational Analysis | The most stable conformation of related structures has been determined using a combination of modeling calculations, NMR spectroscopy, and X-ray structural determination, providing insights into the steric and electronic effects governing stereoselectivity. nih.gov |

Overview of Stereoisomerism in Cyclohexanecarboxylic Acids

Stereoisomerism is a central concept in understanding the chemistry of cyclohexanecarboxylic acids. Due to the puckered nature of the cyclohexane ring, substituents can occupy either axial or equatorial positions. In the case of 2-methylcyclohexanecarboxylic acid, the presence of two substituents on the ring gives rise to both cis-trans isomerism and, potentially, enantiomerism.

The cis isomer is the one in which the methyl and carboxylic acid groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. These two isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other and thus have different physical properties, such as melting and boiling points.

The cyclohexane ring is not static but undergoes a rapid "ring flip" between two chair conformations at room temperature. For this compound, the ring flip interconverts the axial and equatorial positions of the two substituents. The equilibrium between these two chair conformations is determined by the steric strain associated with each. Generally, a substituent prefers to be in the more spacious equatorial position to minimize steric interactions with other axial groups.

The table below outlines the basic principles of stereoisomerism in disubstituted cyclohexanes, which are applicable to 2-methylcyclohexanecarboxylic acid.

| Type of Isomerism | Description | Relevance to 2-Methylcyclohexanecarboxylic Acid |

| Cis-Trans Isomerism | Arises from the relative orientation of substituents on a ring. Cis isomers have substituents on the same side, while trans isomers have them on opposite sides. | The compound exists as distinct cis and trans isomers with different physical properties. |

| Conformational Isomerism | Refers to the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For cyclohexane, the most important are the chair conformations. | This compound exists as an equilibrium of two chair conformers. The stability of each conformer depends on whether the substituents are in axial or equatorial positions. |

| Enantiomerism | Occurs when a molecule is chiral (non-superimposable on its mirror image). This is typically due to the presence of one or more chiral centers. | Both cis- and trans-2-methylcyclohexanecarboxylic acid are chiral and can exist as a pair of enantiomers. |

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-2-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-6-4-2-3-5-7(6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKXJRZPVDLHFY-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901246709 | |

| Record name | rel-(1R,2S)-2-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7076-91-7 | |

| Record name | rel-(1R,2S)-2-Methylcyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7076-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-2-Methylcyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007076917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(1R,2S)-2-Methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-2-methylcyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Cis 2 Methylcyclohexanecarboxylic Acid

Conventional Synthetic Pathways for cis-2-Methylcyclohexanecarboxylic Acid

Traditional methods for synthesizing 2-methylcyclohexanecarboxylic acid often yield a mixture of cis and trans isomers. These pathways include oxidation of precursors, reduction of aromatic systems, and organometallic reactions.

Oxidation of 2-Methylcyclohexanone (B44802)

The oxidation of ketones can be a complex process, with the specific product depending heavily on the chosen oxidizing agent. While strong oxidation of cyclohexanones, such as with potassium permanganate, typically leads to ring-opening and the formation of dicarboxylic acids like adipic acid, other reagents can yield different outcomes. quora.comaskiitians.com The Baeyer-Villiger oxidation, for instance, using a peroxy acid like metachloroperoxobenzoic acid (mCPBA), converts a cyclic ketone into a lactone (a cyclic ester). While not a direct route to the carboxylic acid, this transformation highlights a different oxidative pathway for cyclic ketones. doubtnut.com The direct, high-yield conversion of 2-methylcyclohexanone to 2-methylcyclohexanecarboxylic acid without ring cleavage is not a commonly cited conventional pathway.

Reduction of 2-Methylcyclohexanecarboxylic Acid Esters

A highly effective and common method for producing the cis isomer is the catalytic hydrogenation of an aromatic precursor, specifically an ester of 2-methylbenzoic acid (o-toluic acid). This process involves the reduction of the benzene (B151609) ring to a cyclohexane (B81311) ring. The hydrogenation of benzoic acid and its derivatives generally favors the formation of the cis isomer. nih.gov This stereochemical preference is attributed to the steric hindrance effects during the catalytic process. nih.gov Various catalysts, including platinum, rhodium, and ruthenium supported on materials like carbon or titania, are effective for this transformation under hydrogen pressure. nih.govnih.govnih.gov The reaction successfully converts the aromatic ring while preserving the carboxylic acid or ester functionality, leading predominantly to the this compound derivative.

Carbonation of Grignard Reagents of Methylcyclohexyl Chlorides

The carbonation of a Grignard reagent is a classic method for forming a carboxylic acid with the addition of one carbon atom. This reaction involves treating an organomagnesium halide (Grignard reagent) with carbon dioxide, followed by an acidic workup to protonate the resulting carboxylate salt. masterorganicchemistry.com Starting with 2-methylcyclohexyl chloride, a Grignard reagent can be prepared by reacting it with magnesium metal. Subsequent reaction with CO2 yields the magnesium salt of 2-methylcyclohexanecarboxylic acid. Acidification then produces the final carboxylic acid. This method typically results in a mixture of cis and trans isomers, as the stereochemical integrity of the Grignard reagent can be difficult to control, and the reaction may not be highly stereoselective.

Stereoselective and Asymmetric Synthesis of this compound and its Derivatives

To overcome the stereochemical limitations of conventional methods, significant research has focused on developing stereoselective and asymmetric syntheses. These strategies aim to produce the cis isomer with high selectivity.

Diastereoselective Catalytic Hydrogenation of Aromatic Precursors

Building upon the conventional reduction pathway, diastereoselective catalytic hydrogenation utilizes a chiral auxiliary to direct the stereochemical outcome of the reaction. This approach is particularly powerful for synthesizing specific enantiomers of this compound. The strategy involves attaching a chiral molecule to the 2-methylbenzoyl precursor, which then influences the direction of hydrogen addition to the aromatic ring.

Pyroglutamic acid derivatives have proven to be highly effective chiral auxiliaries in the diastereoselective hydrogenation of 2-methylbenzoyl precursors. researchgate.net In one key study, (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates were hydrogenated over supported rhodium and ruthenium catalysts. nih.gov This reaction yielded the (1S,2R)-2-methylcyclohexane carboxylic acid, the cis isomer, with a high degree of stereocontrol. nih.gov

The mechanism for this high diastereoselectivity is based on the conformational arrangement of the substrate. Through a combination of modeling, NMR spectroscopy, and X-ray analysis, it was determined that the most stable conformation of the pyroglutamate (B8496135) derivative is one where the carbonyl group of the auxiliary effectively shields one face of the aromatic ring. nih.gov This steric blockade forces the catalyst to adsorb the molecule on the unshielded face, leading to a preferential cis addition of hydrogen from that side. nih.gov

Several factors were found to enhance this diastereoselectivity. The addition of an amine, the choice of catalyst support (alumina or active carbon), and the type of metal (Rh or Ru) can further stabilize the preferred adsorption geometry, leading to an increase in the diastereoisomeric excess (de). nih.gov Under optimized conditions, a diastereomeric excess of up to 96% for the cis product was achieved. nih.gov

| Catalyst | Support | Additive | Pressure (MPa) | Diastereomeric Excess (de) | Predominant Isomer |

| Rhodium | Alumina (B75360) | Amine | 5 | Up to 96% | cis (1S,2R) |

| Ruthenium | Active Carbon | Amine | 5 | High (specific value varies) | cis (1S,2R) |

Mechanistic Aspects of Preferential Adsorption and cis-Hydrogenation

The stereochemical outcome of the hydrogenation of substituted benzoic acids is governed by the mechanism of hydrogen addition to the aromatic ring on the catalyst surface. The preferential formation of the cis isomer is a result of the syn-addition of hydrogen atoms. The substrate molecule adsorbs onto the catalyst surface, and the hydrogen atoms are delivered to the same face of the aromatic ring. docbrown.info

The adsorption of the benzoic acid derivative onto the catalyst surface is a critical step. The carboxyl group and the aromatic ring can both interact with the catalyst. The orientation of the molecule upon adsorption dictates the face of the ring that is exposed to the adsorbed hydrogen atoms. For 2-methylbenzoic acid, the steric hindrance from the methyl group influences this adsorption, favoring an orientation that leads to the formation of the cis product. The weak intermolecular forces between the alkene and the catalyst surface allow the molecule to be temporarily held, facilitating the addition of hydrogen. docbrown.info

Effect of Catalytic Metals and Supports (e.g., Rhodium, Ruthenium, Alumina, Activated Carbon)

The choice of catalyst and support material significantly impacts the efficiency and selectivity of the hydrogenation of benzoic acid and its derivatives. researchgate.net Noble metals such as rhodium (Rh) and ruthenium (Ru) are highly effective for this transformation. researchgate.netresearchgate.net

Rhodium (Rh): Rhodium catalysts, particularly when supported on carbon (Rh/C), have demonstrated high activity and selectivity for the hydrogenation of benzoic acid to cyclohexanecarboxylic acid. nih.govmdpi.com Under relatively mild conditions, Rh/C can achieve almost complete conversion with high selectivity for the ring-hydrogenated product. nih.govmdpi.com

Ruthenium (Ru): Ruthenium catalysts are also widely used. Supported ruthenium catalysts can hydrogenate both the aromatic ring and the carboxylic group, although reaction conditions can be tailored to favor ring hydrogenation. researchgate.netcabidigitallibrary.org For instance, a 5% Ru/C catalyst in a 1:1 dioxane-water binary solvent system has been shown to give 100% conversion of benzoic acid with 86% selectivity to cyclohexanecarboxylic acid. researchgate.netcabidigitallibrary.org The solvent system plays a crucial role in modulating the catalyst's selectivity. cabidigitallibrary.org

Alumina (Al₂O₃): Activated alumina is a common support due to its large specific surface area, porous structure, and thermal stability. laiko.netsse.co.th It can act as an interactive support, dispersing the active metal components and enhancing the catalyst's thermal stability and resistance to poisoning. laiko.net However, strong interactions between the active metal and alumina can sometimes lead to the formation of less active species, such as nickel aluminate in the case of Ni/Al₂O₃ catalysts, which can contribute to deactivation. acs.org

Activated Carbon: Activated carbon is another widely used support material. It has a high surface area and is generally considered more inert than alumina, leading to weaker metal-support interactions. laiko.netsse.co.th This can be advantageous in preventing unwanted side reactions. Palladium on activated carbon (Pd/C) is a common catalyst for hydrogenation, though it is generally more effective for the hydrogenation of the aromatic ring than the carboxylic acid group. researchgate.netcabidigitallibrary.org

The following table summarizes the performance of different catalysts in the hydrogenation of benzoic acid.

| Catalyst | Support | Solvent | Key Findings | Reference |

| 5% Ru/C | Carbon | 1,4-Dioxane/Water (1:1) | 100% conversion, 86% selectivity to cyclohexanecarboxylic acid. | researchgate.netcabidigitallibrary.org |

| Rh/C | Carbon | Supercritical CO₂ | High activity and 100% selectivity to cyclohexanecarboxylic acid at 323 K. | nih.govmdpi.com |

| Pd/C | Carbon | 1,4-Dioxane | 100% selectivity to cyclohexanecarboxylic acid. | researchgate.netcabidigitallibrary.org |

| Pt/TiO₂ | Titania | Hexane | Record turnover frequency (TOF) of 4490 h⁻¹ at 80 °C and 50 bar H₂. | researchgate.netnih.gov |

Asymmetric Diels-Alder Reactions in Precursor Synthesis

The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings with controlled stereochemistry. orientjchem.org Asymmetric Diels-Alder reactions, in particular, offer a route to chiral cyclohexene (B86901) derivatives, which can then be hydrogenated to afford enantiomerically enriched cyclohexanecarboxylic acid derivatives. rsc.org

This strategy involves the reaction of a diene with a dienophile containing a chiral auxiliary. The chiral auxiliary directs the approach of the diene, leading to the preferential formation of one enantiomer of the cycloadduct. The stereochemical outcome can be influenced by the choice of chiral auxiliary, Lewis acid catalyst, and reaction temperature. harvard.edu For instance, L-valinol-derived unsaturated lactams have been used as chiral dienophiles, where the diene approaches exclusively from the α-(endo) face to yield optically pure tricyclic lactams. rsc.org Subsequent cleavage of the auxiliary and reduction of the double bond would furnish the desired chiral 2-methylcyclohexanecarboxylic acid. The use of Lewis acids can enhance the rate, regioselectivity, and stereoselectivity of the reaction. rsc.org

Preparation of this compound Analogues and Isomers

The synthesis of various isomers of methylcyclohexanecarboxylic acid is important for structure-activity relationship studies and for accessing a broader range of chemical space.

Synthesis of trans-2-Methylcyclohexanecarboxylic Acid

The trans-isomer of 2-methylcyclohexanecarboxylic acid can be prepared through several methods. One classical approach is the Diels-Alder reaction between butadiene and crotonic acid, followed by hydrogenation of the resulting cyclohexene derivative. wmich.edu This method, as described by Diels and Alder, provides a direct route to the trans configuration. wmich.edu

Preparation of Other Methylcyclohexanecarboxylic Acid Isomers (e.g., cis/trans-3-methyl, cis/trans-4-methyl)

The synthesis of 3-methyl and 4-methylcyclohexanecarboxylic acid isomers often starts from the corresponding methyl-substituted benzoic acids or other suitable precursors.

cis-3-Methylcyclohexanecarboxylic Acid: This isomer can be prepared by the catalytic hydrogenation of 3-methylbenzoic acid (m-toluic acid) using a similar procedure to the synthesis of the cis-2-methyl isomer. wmich.edu

trans-3-Methylcyclohexanecarboxylic Acid: The synthesis of the trans-3-methyl isomer has been achieved through stereospecific reactions starting from isophthalic acid. wmich.edu

cis and trans-4-Methylcyclohexanecarboxylic Acid: The hydrogenation of 4-methylbenzoic acid (p-toluic acid) can lead to a mixture of cis and trans isomers. chemicalbook.com The cis isomer can be converted to the more stable trans isomer by heating under reflux with dry hydrogen chloride. wmich.edu Alternatively, high-pressure hydrogenation of the sodium salt of p-toluic acid using a Raney nickel catalyst has been used to prepare the trans-4-methyl acid. wmich.edu

The following table provides an overview of the synthesis of different methylcyclohexanecarboxylic acid isomers.

| Compound | Starting Material | Key Reagents/Method | Reference |

| trans-2-Methylcyclohexanecarboxylic acid | Butadiene, Crotonic Acid | Diels-Alder reaction, Hydrogenation | wmich.edu |

| cis-3-Methylcyclohexanecarboxylic acid | 3-Methylbenzoic acid | Catalytic Hydrogenation | wmich.edu |

| trans-3-Methylcyclohexanecarboxylic acid | Isophthalic acid | Stereospecific reaction sequence | wmich.edu |

| cis/trans-4-Methylcyclohexanecarboxylic acid | 4-Methylbenzoic acid | Catalytic Hydrogenation | chemicalbook.com |

| trans-4-Methylcyclohexanecarboxylic acid | cis-4-Methylcyclohexanecarboxylic acid | Dry Hydrogen Chloride | wmich.edu |

Stereochemical and Conformational Analysis of Cis 2 Methylcyclohexanecarboxylic Acid

Investigation of cis-trans Isomerism in 2-Methylcyclohexanecarboxylic Acids

In disubstituted cyclohexanes like 2-methylcyclohexanecarboxylic acid, the spatial arrangement of the two substituent groups—the methyl group (CH₃) and the carboxylic acid group (COOH)—gives rise to geometric isomerism. libretexts.org This type of stereoisomerism results in two distinct isomers: cis and trans. libretexts.org In the cis isomer, both the methyl and carboxyl groups are on the same side of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite sides. libretexts.org This fixed spatial relationship is due to the restricted rotation around the carbon-carbon single bonds within the cyclic structure. libretexts.org

The differentiation and analysis of cis and trans isomers of 2-methylcyclohexanecarboxylic acids have been achieved through various analytical techniques. Quantitative infrared analysis has been successfully applied to distinguish between mixtures of the methyl esters of both cis and trans-2-methylcyclohexanecarboxylic acid. wmich.edu Furthermore, the refractive indices of the methyl esters have also been used to determine the isomeric composition of mixtures. wmich.edu For the separation of the isomeric acids, silicic acid column chromatography has proven to be an effective method. wmich.edu

The preparation of these isomers often involves stereoselective methods. For instance, the reduction of o-toluic acid using hydrogen with a platinum oxide catalyst in glacial acetic acid has been a common method to produce the cis isomer. wmich.edu More vigorous conditions, such as increased catalyst amount and higher pressure, have been employed to shorten the reaction time. wmich.edu An alternative route to the cis acid involves a Diels-Alder reaction between piperylene and acrylic acid, followed by hydrogenation. wmich.edu

Conformational Equilibria and Dynamics of cis-2-Methylcyclohexanecarboxylic Acid

The cyclohexane ring is not planar and exists predominantly in a puckered chair conformation to minimize angle and torsional strain. msu.edulibretexts.org For substituted cyclohexanes, the different possible chair conformations are not energetically equivalent. libretexts.org

In a chair conformation, substituents can occupy two distinct positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the perimeter of the ring). msu.edumakingmolecules.com Due to steric hindrance, substituents generally prefer the more spacious equatorial position to minimize 1,3-diaxial interactions. msu.edulibretexts.org The larger the substituent, the greater the preference for the equatorial position. libretexts.org

For cis-1,2-disubstituted cyclohexanes, one substituent must be in an axial position and the other in an equatorial position in any given chair conformation. libretexts.org Through a process called ring flipping, the axial substituent becomes equatorial and the equatorial substituent becomes axial. makingmolecules.comyoutube.com In the case of this compound, one chair conformer will have an axial methyl group and an equatorial carboxyl group, while the other will have an equatorial methyl group and an axial carboxyl group. libretexts.org

The relative stability of these two conformers depends on the steric bulk of the methyl and carboxyl groups. The conformer with the larger group in the equatorial position is generally more stable. libretexts.org The energy difference between having a methyl group in an axial versus an equatorial position is approximately 7.6 kJ/mol due to steric strain from 1,3-diaxial interactions. libretexts.orglibretexts.org

The presence of bulky substituents can cause deformations in the ideal chair conformation of the cyclohexane ring. These deformations arise to alleviate steric strain. In cis-1,2-disubstituted cyclohexanes, the two substituents are in close proximity, which can lead to gauche interactions, a form of steric strain. libretexts.org For cis-1,2-dimethylcyclohexane, this gauche interaction adds approximately 3.8 kJ/mol of strain. libretexts.org A similar interaction would be expected in this compound.

Furthermore, during the ring inversion process from one chair conformation to another, the ring passes through higher-energy transition states, such as the boat and twist-boat conformations. libretexts.orgnih.gov The presence of bulky substituents in a cis-1,2 arrangement can increase the energy barrier for this ring inversion because they become closer to each other during the process, leading to significant repulsive interactions. nih.gov

Absolute Configuration Assignment (R/S Nomenclature) in this compound

This compound possesses two chiral centers at carbon 1 (C1), which bears the carboxylic acid group, and carbon 2 (C2), which bears the methyl group. Due to the cis relationship, the substituents on these carbons are on the same side of the cyclohexane ring. This arrangement results in the existence of a pair of enantiomers (non-superimposable mirror images). echemi.comstackexchange.com

The absolute configuration of each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The two enantiomers of the cis-isomer are designated as (1R,2S)-2-methylcyclohexanecarboxylic acid and (1S,2R)-2-methylcyclohexanecarboxylic acid. echemi.comnih.gov

The assignment process for each chiral center is as follows:

For the (1S,2R) enantiomer:

At Carbon 1 (C1):

Priority Assignment: The atoms directly attached to C1 are Oxygen (of -COOH), Carbon (C2 of the ring), Carbon (C6 of the ring), and Hydrogen.

Priority 1: -COOH (The carbon is bonded to two oxygens).

Priority 2: -C2 (This ring carbon is substituted with a methyl group).

Priority 3: -C6 (This ring carbon is a CH₂ group).

Priority 4: -H.

Orientation: For the cis-isomer, if the -COOH and -CH₃ groups are pointing up (wedge), the hydrogen at C1 is pointing down (dash). With the lowest priority group (-H) in the back, the sequence from priority 1 to 2 to 3 (-COOH → C2 → C6) proceeds in a counter-clockwise direction.

Assignment: The configuration at C1 is (S) .

At Carbon 2 (C2):

Priority Assignment: The groups attached to C2 are Carbon (C1 of the ring), Carbon (C3 of the ring), Carbon (of the methyl group), and Hydrogen.

Priority 1: -C1 (This ring carbon is substituted with a carboxylic acid).

Priority 2: -C3 (This ring carbon is a CH₂ group).

Priority 3: -CH₃ (Methyl group).

Priority 4: -H.

Orientation: With the methyl group pointing up (wedge), the hydrogen at C2 is pointing down (dash). With the lowest priority group (-H) in the back, the sequence from priority 1 to 2 to 3 (-C1 → C3 → -CH₃) proceeds in a clockwise direction.

Assignment: The configuration at C2 is (R) .

Combining these gives the full designation (1S,2R)-2-methylcyclohexane-1-carboxylic acid . nih.gov Its enantiomer is therefore (1R,2S)-2-methylcyclohexanecarboxylic acid .

The following table details the priority assignments for the (1S,2R) enantiomer according to the CIP rules.

| Chiral Center | Attached Group | Priority | Reason for Priority |

| C1 | -COOH | 1 | Carbonyl carbon bonded to two oxygen atoms. |

| C2 of Ring | 2 | Substituted with a methyl group. | |

| C6 of Ring | 3 | Methylene (B1212753) (CH₂) group. | |

| -H | 4 | Lowest atomic number. | |

| C2 | C1 of Ring | 1 | Substituted with a carboxylic acid group. |

| C3 of Ring | 2 | Methylene (CH₂) group. | |

| -CH₃ | 3 | Methyl group. | |

| -H | 4 | Lowest atomic number. |

Reaction Mechanisms and Reactivity of Cis 2 Methylcyclohexanecarboxylic Acid

Mechanistic Aspects of Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental process for synthesizing saturated cyclic compounds like cis-2-methylcyclohexanecarboxylic acid from their aromatic precursors. sci-hub.se The reaction typically involves the reduction of a substituted benzoic acid, such as 2-methylbenzoic acid, using molecular hydrogen in the presence of a metal catalyst. researchgate.netnih.gov

The mechanism of catalytic hydrogenation is a surface phenomenon. The aromatic ring of the substrate adsorbs onto the surface of the metal catalyst (e.g., Rhodium, Ruthenium, Palladium, or Nickel). researchgate.netnih.govnih.gov Hydrogen molecules also adsorb onto the catalyst surface and dissociate into hydrogen atoms. These atoms are then added sequentially to the carbons of the aromatic ring, leading to its saturation.

The stereochemical outcome of the hydrogenation, yielding the cis product, is a direct consequence of this surface-mediated mechanism. The substrate typically adsorbs via its less sterically hindered face. nih.gov For a precursor like 2-methylbenzoic acid, the hydrogen atoms are delivered from the catalyst surface to the same face of the ring, resulting in the characteristic cis stereochemistry of the product, this compound. nih.gov Studies on the asymmetric hydrogenation of specifically designed precursors show that the carbonyl group of an auxiliary can shield one face of the aromatic ring, forcing adsorption and subsequent hydrogen addition to the opposite, unshielded face to ensure a cis configuration. nih.gov The choice of metal catalyst and support can further enhance this stereoselectivity. nih.gov

Table 1: Catalysts in the Hydrogenation of Benzoic Acids This table summarizes various catalysts used for the hydrogenation of benzoic acid to cyclohexanecarboxylic acid, a reaction analogous to the synthesis of the title compound.

| Catalyst | Support | Selectivity to Cyclohexanecarboxylic Acid | Reaction Conditions | Reference |

|---|---|---|---|---|

| Pd | Carbon (C) | 100% | 423 K, 15 MPa H₂ | nih.gov |

| Rh | Carbon (C) | 100% | 353 K, in scCO₂ | nih.gov |

| Ru | Carbon (C) | High | 353 K, in scCO₂ | nih.gov |

| Ni | Biochar Carbon | 100% at 86.2% conversion | 200 °C | sci-hub.seresearchgate.net |

Stereospecific Reactions in Synthesis Pathways

The synthesis of the specific cis isomer of 2-methylcyclohexanecarboxylic acid relies on stereospecific reactions where the three-dimensional arrangement of atoms is precisely controlled. rijournals.comresearchgate.net One of the most effective methods is the diastereoselective catalytic hydrogenation of a chiral precursor. nih.gov

In a notable example, the hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates over rhodium or ruthenium catalysts leads to the predominant formation of (1S,2R)-2-methylcyclohexane carboxylic acid, which has a cis configuration. nih.gov This high diastereoselectivity (up to 96%) is achieved because the chiral auxiliary (the pyroglutamate) sterically blocks one face of the aromatic ring. nih.gov This forces the hydrogen to add from the less hindered face, dictating the final stereochemistry of the product. nih.gov This approach highlights how the principles of asymmetric synthesis can be applied to generate specific stereoisomers. rijournals.comresearchgate.net

Other synthetic routes may involve multi-step sequences starting from materials like isophthalic acid, where the stereochemistry is set at various stages of the synthesis. wmich.edu The stability of the cis isomer is also a factor; treatment of this compound with aqueous sodium hydroxide (B78521) results in little or no change to its configuration, indicating its relative stability under basic conditions. wmich.edu

Oxidative C–H Activation and Selective Lactonization

Modern synthetic methods allow for the direct functionalization of otherwise unreactive C–H bonds. nih.govresearchgate.net For cycloalkane carboxylic acids, the carboxyl group can act as an internal directing group to guide a metal catalyst, typically palladium, to activate a specific C–H bond within the same molecule. nih.govresearchgate.net This process can lead to the formation of a new carbon-oxygen bond, resulting in a lactone.

This selective lactonization can be controlled by the choice of ligands attached to the palladium catalyst. nih.govresearchgate.netbohrium.com By using different quinoline-pyridone ligands, it is possible to selectively target either β- or γ-methylene C–H bonds, leading to the formation of γ-lactones or δ-lactones, respectively. nih.govresearchgate.net While specific studies on this compound are not detailed, the principles apply to substituted cyclohexane (B81311) rings. The reaction would proceed via the formation of a palladacycle intermediate, where the palladium atom is coordinated to the carboxylate and inserted into a C-H bond. Reductive elimination then forms the C-O bond of the lactone ring.

In the case of this compound, the presence and position of the methyl group would sterically and electronically influence which methylene (B1212753) C–H bonds are most accessible for activation, thus determining the structure of the resulting lactone. uniroma1.it

Acid-Catalyzed Reactions and Dehydration Processes

In the presence of a strong acid, this compound can potentially undergo isomerization (epimerization) to its more stable trans isomer. Research has shown that when the trans isomer is heated with thionyl chloride or esterified using ethanol (B145695) and concentrated sulfuric acid, partial epimerization to the cis form occurs. wmich.edu This suggests that an equilibrium between the two isomers can be established under acidic conditions, likely proceeding through a planar enol-like intermediate where the stereochemistry at the adjacent carbon can be inverted.

Direct dehydration of a carboxylic acid is a difficult process that requires harsh conditions. A more relevant acid-catalyzed reaction is the dehydration of the corresponding alcohol, 2-methylcyclohexanol. This reaction, typically catalyzed by sulfuric or phosphoric acid, proceeds through an E1 elimination mechanism. upenn.eduresearchgate.netupenn.edu The acid protonates the hydroxyl group, converting it into a good leaving group (water). youtube.com Loss of water generates a carbocation intermediate. A subsequent deprotonation from an adjacent carbon by a weak base (like water) forms an alkene. youtube.com In the case of 2-methylcyclohexanol, this leads to a mixture of 1-methylcyclohexene and 3-methylcyclohexene. upenn.eduupenn.edu While not a reaction of the carboxylic acid itself, this analogous process illustrates the typical behavior of substituted cyclohexyl rings under strong acid catalysis.

Esterification Reaction Mechanisms

The conversion of this compound into an ester is most commonly achieved through Fischer esterification. jackwestin.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.orgchemguide.co.uk The mechanism is a reversible, multi-step process. masterorganicchemistry.com

The key steps of the Fischer esterification mechanism are:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic. libretexts.orgmasterorganicchemistry.comyoutube.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org

Proton Transfer: A proton is transferred from the newly added alcohol moiety to one of the original hydroxyl groups, converting it into a good leaving group (H₂O). chemguide.co.ukmasterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, ejecting a molecule of water and forming a protonated ester. chemguide.co.ukmasterorganicchemistry.com

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product. libretexts.orgmasterorganicchemistry.com

The entire process is an equilibrium, which can be driven toward the product ester by using an excess of the alcohol or by removing water as it is formed. libretexts.orgorganic-chemistry.org Studies on the esterification rates of 2-methylcyclohexanecarboxylic acids have shown that the cis isomer reacts at a different rate than the trans isomer, reflecting the influence of stereochemistry on the reaction kinetics. rsc.org

Spectroscopic and Computational Characterization of Cis 2 Methylcyclohexanecarboxylic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for determining the structure and conformation of molecules. By analyzing the interaction of electromagnetic radiation with cis-2-Methylcyclohexanecarboxylic acid, detailed information about its atomic connectivity, the orientation of its functional groups, and the equilibrium between its conformers can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for investigating the conformational dynamics of cyclohexane (B81311) derivatives. For this compound, the cyclohexane ring exists in a dynamic equilibrium between two chair conformations. In one conformer, the methyl group is in an axial position and the carboxylic acid group is in an equatorial position (axial-equatorial). In the other, the ring flips, causing the methyl group to become equatorial and the carboxylic acid to become axial (equatorial-axial).

¹H NMR spectroscopy is particularly useful for this analysis. The chemical shifts and, more importantly, the vicinal proton-proton coupling constants (³JHH) provide detailed information about the dihedral angles between adjacent protons, which are directly related to the ring's conformation. researchgate.netnih.gov In cyclohexane systems, the coupling constant between two axial protons (³Jaa) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (³Jae) or two equatorial protons (³Jee) is much smaller (2-5 Hz). By measuring the averaged coupling constants for the protons on the cyclohexane ring, the relative populations of the two chair conformers at equilibrium can be determined. auremn.org.br For the cis isomer, the proton on the carbon bearing the carboxylic acid group (C1) and the proton on the carbon with the methyl group (C2) are in a cis relationship. The conformational equilibrium will dictate whether these substituents are axial-equatorial or equatorial-axial.

¹³C NMR spectroscopy complements the proton data. The chemical shift of a carbon atom is sensitive to its steric environment. Generally, a carbon atom with an axial substituent is more shielded (appears at a lower chemical shift) compared to when the substituent is equatorial, an effect known as the gamma-gauche effect. The carbonyl carbon of the carboxylic acid typically appears in the highly deshielded region of the spectrum, around 175-185 ppm. libretexts.org

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can further confirm structural assignments by showing correlations between protons and carbons that are two or three bonds apart. princeton.edu

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 12.0 | Signal is often broad and its position can be solvent-dependent. libretexts.org |

| ¹H | Ring Protons (-CH-) | 1.0 - 2.5 | Complex multiplets; specific shifts depend on axial/equatorial position. |

| ¹H | Methyl Protons (-CH₃) | 0.8 - 1.2 | Typically a doublet due to coupling with the adjacent ring proton. |

| ¹³C | Carbonyl (-COOH) | 175 - 185 | Deshielded due to the electronegative oxygen atoms. libretexts.org |

| ¹³C | Ring Carbons (-CH-) | 20 - 50 | Specific shifts depend on substitution and conformation. |

| ¹³C | Methyl Carbon (-CH₃) | 15 - 25 | Shielded aliphatic carbon. |

This table presents generalized predicted values. Actual experimental values can vary based on solvent and other experimental conditions.

For instance, the X-ray diffraction analysis of a derivative, (1S,2R)-cis-2-[hydroxyaminocarbonylmethyl(N-methyl)aminocarbonyl]cyclohexanecarboxylic acid, revealed that the cyclohexane ring adopts a chair conformation with the carboxylic acid moiety in an equatorial orientation in the solid state. rsc.org In the crystal structure of another related compound, cis-4-(tosyloxymethyl)cyclohexanecarboxylic acid, the cyclohexane ring also exhibits a chair conformation. nih.gov A common feature in the crystal structures of carboxylic acids is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules face each other. nih.gov

An X-ray structural determination of this compound would be expected to show the cyclohexane ring in a chair conformation. It would definitively establish whether the bulkier carboxylic acid group or the methyl group occupies the equatorial position in the crystal, which is generally the sterically preferred orientation for substituents on a cyclohexane ring.

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups and can also be used to distinguish between cis and trans isomers and quantify their relative amounts in a mixture. wmich.edu The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. orgchemboulder.com

A very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching vibration of the carboxylic acid group. libretexts.org The broadness of this band is a result of hydrogen bonding, as carboxylic acids tend to form dimers in the condensed phase. libretexts.org Superimposed on this broad O-H band are the sharper C-H stretching vibrations of the methyl and cyclohexane ring groups around 2850-3000 cm⁻¹. libretexts.org

A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is found between 1700 and 1725 cm⁻¹ for a saturated, dimerized carboxylic acid. orgchemboulder.com The C-O stretching and O-H bending vibrations also produce characteristic bands in the fingerprint region of the spectrum (below 1500 cm⁻¹). orgchemboulder.com

Table 2: Characteristic Infrared Absorption Bands for Carboxylic Acids

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H Stretch | 2500 - 3300 | Strong, Very Broad | Characteristic of hydrogen-bonded dimers. libretexts.org |

| C-H Stretch | 2850 - 3000 | Medium, Sharp | Aliphatic C-H bonds. libretexts.org |

| C=O Stretch | 1700 - 1725 | Strong, Sharp | Carbonyl of a saturated, dimerized acid. orgchemboulder.com |

| C-O Stretch | 1210 - 1320 | Medium | |

| O-H Bend | 1395 - 1440 & 910 - 950 | Medium, Broad |

This table is based on general values for carboxylic acids.

Microwave spectroscopy measures the rotational transitions of molecules in the gas phase. This technique is exceptionally sensitive to the moments of inertia of a molecule, and therefore provides highly accurate data on molecular geometry and conformational preferences. utrgv.edu

By analyzing the microwave spectrum, it is possible to identify different conformers of a molecule and determine their relative energies and the energy barriers to their interconversion. For example, a study on cyclohexanecarboxaldehyde, a structurally similar molecule, used microwave spectroscopy to identify two stable conformers in the gas phase, both having an equatorial aldehyde group on a chair-conformation ring. researchgate.net

For this compound, microwave spectroscopy could be used to determine the precise structures of the axial-equatorial and equatorial-axial conformers in the gas phase. Relative intensity measurements of the spectral lines corresponding to each conformer would yield a precise value for their energy difference. researchgate.net This provides a direct measure of the conformational preference, free from solvent effects.

Computational Chemistry Approaches for this compound

Computational chemistry serves as a powerful complement to experimental spectroscopic methods. Theoretical models allow for the investigation of molecular structures, properties, and energies that can be difficult or impossible to measure directly. scispace.com

Molecular modeling and geometry optimization are computational techniques used to predict the three-dimensional structures of molecules and their relative stabilities. researchgate.net For this compound, these methods can be used to model the two chair conformers (axial-equatorial and equatorial-axial).

The process begins by building an initial structure of each conformer. Then, using quantum mechanical methods such as Density Functional Theory (DFT), the geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface. google.commdpi.com This optimization process calculates the forces on each atom and adjusts their positions until a stationary point is reached where the net forces are zero.

The output of a geometry optimization includes the final 3D coordinates of all atoms, bond lengths, bond angles, and dihedral angles. Crucially, it also provides the electronic energy of the optimized conformer. By comparing the energies of the two optimized chair conformers, the thermodynamically more stable form can be identified, and the energy difference between them can be calculated. researchgate.net These calculated energy differences can then be compared with experimental data obtained from techniques like NMR or microwave spectroscopy. Such computational studies on related cyclohexanedicarboxylic acids have shown that the conformational preference can be highly dependent on the environment and ionization state of the molecule. researchgate.netnih.gov

Table 3: Computationally Modeled Conformers of this compound

| Conformer | Methyl Group Position | Carboxylic Acid Position | Predicted Relative Stability |

|---|---|---|---|

| 1 | Axial | Equatorial | Less Stable |

| 2 | Equatorial | Axial | More Stable |

The relative stability is predicted based on steric considerations, where placing the larger carboxylic acid group in an axial position leads to greater 1,3-diaxial interactions, making that conformer less stable. However, intramolecular interactions could influence this, and high-level computations are needed for a definitive prediction.

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the electronic structure and properties of molecules, balancing computational cost with accuracy. For a molecule like this compound, DFT studies would be instrumental in elucidating its three-dimensional structure, conformational preferences, and chemical reactivity.

Reactivity Descriptors: DFT is also employed to calculate a range of electronic properties that serve as descriptors of the molecule's reactivity. These are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, the MEP would likely show a high negative potential around the carbonyl oxygen of the carboxylic acid group, indicating a site susceptible to electrophilic interaction.

The following table outlines the typical reactivity descriptors that would be calculated for this compound in a standard DFT study.

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration |

| Global Electrophilicity (ω) | χ² / (2η) | Propensity to accept electrons |

Correlation of Computational Data with Experimental Spectroscopic Findings

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, calculated spectroscopic data would be compared with experimental vibrational (Infrared and Raman) spectra.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical frequencies correspond to specific vibrational modes, such as the stretching and bending of bonds (e.g., C=O stretch, O-H stretch, C-H stretch).

The process involves:

Frequency Calculation: After optimizing the molecular geometry, a frequency calculation is performed at the same level of theory. The output provides a list of vibrational frequencies and their corresponding IR and Raman intensities.

Scaling: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov

Spectral Assignment: The scaled theoretical frequencies are then used to assign the bands observed in the experimental FT-IR and FT-Raman spectra. This correlation allows for a detailed understanding of the molecule's vibrational behavior. For example, the characteristic C=O stretching vibration of the carboxylic acid group, typically observed around 1700-1760 cm⁻¹, would be precisely assigned based on the computational results. nih.gov

The table below illustrates how a correlation between experimental and calculated vibrational frequencies for this compound would be presented. Note: The values presented are hypothetical and for illustrative purposes only, as specific published data for this compound is not available.

| Experimental FT-IR (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Vibrational Mode Assignment (PED) |

| ~2935 | ~2940 | C-H asymmetric stretching |

| ~2860 | ~2865 | C-H symmetric stretching |

| ~1710 | ~1715 | C=O stretching of carboxylic acid |

| ~1450 | ~1455 | CH₂ scissoring |

| ~1220 | ~1225 | C-O stretching / O-H in-plane bending |

| ~930 | ~935 | O-H out-of-plane bending |

Potential Energy Distribution (PED): To provide a more detailed assignment of complex vibrations where multiple bond movements are involved, a Potential Energy Distribution (PED) analysis is often performed. PED quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular normal mode of vibration. This is crucial for accurately interpreting the vibrational spectra of complex molecules.

Applications of Cis 2 Methylcyclohexanecarboxylic Acid in Advanced Chemical Synthesis Research

Building Blocks for Unnatural Peptidic Architectures

The rigid, yet conformationally defined, cyclohexane (B81311) backbone of cis-2-methylcyclohexanecarboxylic acid makes it an attractive starting point for the synthesis of unnatural amino acids. These non-proteinogenic amino acids are instrumental in the field of foldamer research, where scientists design synthetic oligomers that mimic the secondary structures of natural peptides, such as helices and sheets. These unnatural peptidic architectures offer enhanced stability against enzymatic degradation and provide novel platforms for drug discovery and material science.

A key application of the cis-2-methylcyclohexane scaffold is in the creation of cyclic β-amino acid analogues. One of the most notable examples is cis-2-aminocyclohexanecarboxylic acid (cis-ACHC). This compound is considered a preorganized β-amino acid, meaning its cyclic structure restricts conformational freedom around the Cα–Cβ bond. researchgate.net While various synthetic routes exist, the conversion of this compound to its corresponding β-amino acid can be achieved through established chemical transformations that convert a carboxylic acid to an amine with the loss of one carbon, such as the Curtius or Hofmann rearrangements.

Research has also focused on the stereoselective synthesis of functionalized derivatives. For instance, new trihydroxylated cis-2-aminocyclohexanecarboxylic acids have been efficiently synthesized from readily available starting materials like (–)-shikimic acid. chemrxiv.orgnih.gov These synthetic efforts provide access to a library of structurally diverse building blocks for incorporation into peptide chains.

Once synthesized, cis-ACHC and its analogues are incorporated into peptide chains to study their influence on secondary structure. The diastereomeric trans-ACHC is well-known for inducing stable helical folds in β-peptides (the 14-helix). chemrxiv.org The cis isomer, however, has been a subject of more nuanced investigation. researchgate.net

Studies on the conformational behavior of oligomers containing cis-ACHC have yielded interesting results:

Homooligomers of cis-ACHC and 1:1 α/β-peptides (alternating with alanine) have been shown in some studies to adopt extended conformations rather than well-defined folded structures in solution. researchgate.net Crystal structures reveal that these extended forms are stabilized by internal six-membered-ring hydrogen bonds. researchgate.net

In contrast, other research has demonstrated that the incorporation of different cyclic β-amino acids with a cis configuration can successfully lead to stable helical structures. For example, peptides containing polyhydroxylated cis-cyclohexane β-amino acid residues have been shown to adopt folded conformations. nih.gov The ability of these residues to form helices highlights that the substitution pattern on the cyclohexane ring plays a crucial role in dictating the final peptide architecture. chemrxiv.orgnih.gov

The use of constrained cyclic β-amino acids is a recognized strategy for stabilizing helical structures in peptides, which can improve properties like proteolytic stability and cell membrane permeability. nih.gov

| Oligomer Type | Predominant Conformation (Selected Studies) | Reference |

| Homooligomers of cis-ACHC | Extended Conformation | researchgate.net |

| α/β-Peptides (alternating cis-ACHC and Ala) | Extended Conformation | researchgate.net |

| Peptides with polyhydroxylated trans-ACHC | 14-Helix | chemrxiv.orgnih.gov |

Role in Asymmetric Catalysis Development

Chiral carboxylic acids are pivotal in the field of asymmetric catalysis, acting as ligands for transition metals or as organocatalysts themselves. This compound, in its enantiomerically pure form, is a product of such catalytic processes, demonstrating the development of sophisticated methods to control stereochemistry.

A notable example is the diastereoselective catalytic hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates. nih.gov In this process, a chiral auxiliary (the pyroglutamate (B8496135) group) is attached to the aromatic precursor of the desired acid. This auxiliary effectively shields one face of the molecule, directing the hydrogen addition from the less sterically hindered side when reacted over a rhodium or ruthenium catalyst. nih.gov This method leads to the predominant formation of (1S,2R)-2-methylcyclohexane carboxylic acid, which is a specific enantiomer of the cis isomer, with high selectivity. nih.gov

Key Findings in Asymmetric Synthesis

| Parameter | Details | Reference |

|---|---|---|

| Reaction | Diastereoselective hydrogenation of (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates | nih.gov |

| Catalysts | Supported rhodium (Rh) and ruthenium (Ru) | nih.gov |

| Primary Product | (1S,2R)-2-methylcyclohexane carboxylic acid (cis isomer) | nih.gov |

| Selectivity | Up to 96% diastereomeric excess (de) | nih.gov |

| Mechanism | The chiral auxiliary shields one face of the aromatic ring, directing catalysis. | nih.gov |

Intermediate in the Synthesis of Chiral Attractants (e.g., Ceralure B1)

Substituted derivatives of this compound are key intermediates in the synthesis of high-value, stereochemically complex molecules such as insect pheromones and attractants. A prominent example is Ceralure B1, a potent attractant for the male Mediterranean fruit fly (Ceratitis capitata). iaea.orgnih.gov The precise stereochemistry of Ceralure B1 is critical for its activity, and its synthesis relies on carefully controlled reaction sequences. researchgate.netresearchgate.net

| Precursor/Intermediate | Compound Name | Role in Synthesis | Reference |

| Lactone 4 | trans-2-Methyl-6-oxabicyclo[3.2.1]octan-7-one | Ring-opening precursor | iaea.orggoogle.com |

| Ceralure B1 acid 6 | cis,trans-5-Iodo-2-methylcyclohexane-1-carboxylic acid | Key acid intermediate | iaea.orggoogle.com |

| Ceralure B1 | Ethyl cis,trans-5-iodo-2-methylcyclohexane-1-carboxylate | Final attractant product | iaea.orgnih.gov |

Precursor for Substituted Cyclohexyl Carbonyl Chlorides

Like other carboxylic acids, this compound and its derivatives can be readily converted into more reactive functional groups for subsequent chemical transformations. One of the most common and useful conversions is the formation of an acid chloride (carbonyl chloride). These cyclohexyl carbonyl chlorides are valuable reactive intermediates, particularly for esterification and amidation reactions.

The conversion is typically achieved by treating the carboxylic acid with standard chlorinating agents. wmich.edu The synthesis of Ceralure B1 provides a direct example of this application. In the final step of the synthesis, the intermediate "Ceralure B1 acid" is activated by converting it to its corresponding acid chloride. iaea.org This is accomplished by reacting the acid with oxalyl chloride and a catalytic amount of dimethylformamide (DMF). The resulting highly reactive acid chloride is not isolated but is immediately treated with ethanol (B145695) to furnish the ethyl ester, Ceralure B1, in high yield. iaea.org

| Starting Material | Reagents | Product | Reference |

| Ceralure B1 acid | Oxalyl chloride, cat. DMF | Ceralure B1 acid chloride | iaea.org |

| This compound | Thionyl chloride or Oxalyl chloride | cis-2-Methylcyclohexanecarbonyl chloride | wmich.edu |

Analytical Methodologies for Cis 2 Methylcyclohexanecarboxylic Acid and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography stands as a fundamental tool for the analysis of cis-2-Methylcyclohexanecarboxylic acid, enabling the separation of its isomers and its quantification within complex matrices. sigmaaldrich.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques due to their simplicity, speed, and stability in analyzing organic acids. sigmaaldrich.com

Gas Chromatography (GC) for Diastereomeric Excess Determination

Gas chromatography is a standard technique for characterizing stereoselective transformations and determining the diastereomeric excess (de) of chiral molecules. nih.gov While common stationary phases in GC can resolve different compounds, they often lack the selectivity needed for enantiomeric or diastereomeric separation. gcms.cz To achieve this, specialized chiral stationary phases are employed. gcms.cz The addition of derivatized cyclodextrin (B1172386) macromolecules to common stationary phases creates capillary columns with the ability to separate enantiomers and, by extension, diastereomers. gcms.cz

For a compound like 2-methylcyclohexanecarboxylic acid, which has two stereocenters (the cis and trans isomers are diastereomers), chiral GC can be used to separate these forms. The determination of diastereomeric excess is critical in asymmetric synthesis, where the goal is to produce a single desired stereoisomer. nih.gov Although chromatography is the industry standard for this purpose, its serial nature can be a limitation when analyzing a large number of samples. nih.gov

High-Performance Liquid Chromatography (HPLC) for Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of organic acid mixtures. sigmaaldrich.com It is particularly effective for separating components in complex samples like naphthenic acids, a class to which 2-methylcyclohexanecarboxylic acid belongs. nih.govresearchgate.net

Reversed-phase HPLC is a common approach, capable of separating naphthenic acids based on characteristics such as their carbon number, degree of cyclization, and the extent of alkyl branching. nih.gov The technique can differentiate various naphthenic acids because their unique structures result in characteristic retention times. rsc.orgrsc.org For instance, an HPLC method using an Ascentis® Express AQ-C18 column with a 100% aqueous mobile phase at a low pH has been developed for the simultaneous analysis of multiple polar organic acids. sigmaaldrich.com The separation of cis and trans isomers by HPLC is achievable due to differences in their physical properties and polarity; the orientation of polar functional groups affects their interaction with the stationary phase, leading to different elution times. msu.edu In some cases, derivatization of the carboxylic acid is performed to enhance detection, such as forming 2-nitrophenylhydrazides for improved UV detection. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Ascentis® Express AQ-C18, 250 mm length | sigmaaldrich.com |

| Mobile Phase | 100% aqueous mobile phase at low pH | sigmaaldrich.com |

| Principle | Separates polar organic acids with satisfactory resolution and reasonable run time. | sigmaaldrich.com |

| Alternative Method | Silver Ion HPLC with acetonitrile/isopropanol/hexane mobile phase | researchgate.net |

| Application | Optimized separation of positional and geometrical fatty acid isomers. | researchgate.net |

Mass Spectrometry (MS) for Identification and Characterization

Mass spectrometry is an indispensable tool for the structural elucidation and identification of this compound. It provides detailed information about the mass-to-charge ratio of the compound and its fragments, confirming its molecular weight and offering clues to its structure. nih.govcas.cn Low-resolution GC-MS is widely available and can be used for the characterization of naphthenic acid mixtures, though it can be prone to misclassification. springernature.com

HPLC-MS/MS Method Development for Naphthenic Acid Mixtures

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) has led to the development of powerful methods for analyzing complex naphthenic acid (NA) mixtures found in environments like oil sands process water. researchgate.netrsc.orgnih.gov These methods provide high specificity and sensitivity, enabling the separation, identification, and quantification of individual NA isomers. nih.govrsc.org

A key advantage of HPLC-MS/MS is the ability to perform analysis without extensive sample pre-treatment, as it can separate inorganic salts from the acids online. researchgate.netrsc.orgrsc.org This minimizes artifacts that might arise from sample preparation. rsc.org In these methods, HPLC separates the NA isomers, which are then detected and characterized by the mass spectrometer. nih.gov The development of rapid LC/MS methods using techniques like large volume injection and electrospray ionization (ESI) in negative mode has significantly improved detection limits, with method detection limits (MDL) as low as 0.01 mg/L reported for surface water. nih.gov High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF-MS), when coupled with HPLC, allows for the detection of oxidized products and provides more detailed structural information for each isomer class compared to lower-resolution techniques. nih.gov

| Technique | Advantages | Limitations | Reference |

|---|---|---|---|

| FT-IR | Easy to adapt existing methods. | Poor sensitivity and specificity; often overestimates concentration. | rsc.orgnih.gov |

| GC/MS | Specifically targets NAs for characterization. | Long sample preparation and run time; low-resolution can lead to misclassification. | springernature.comnih.gov |

| HPLC-MS/MS | High sensitivity and specificity; no complex sample prep; separates isomers. | High-resolution instruments can be expensive and difficult to access. | nih.govresearchgate.netspringernature.comnih.gov |

Development of Methods for Quantifying Isomeric Ratios

The quantification of isomeric ratios, such as the relative amounts of cis and trans diastereomers, is crucial for understanding the properties and origins of 2-methylcyclohexanecarboxylic acid mixtures. The primary challenge lies in the complexity of these mixtures and the structural similarity of the isomers. nih.gov

Chromatographic techniques are the established standard for this purpose. nih.gov HPLC, in particular, has been successfully used to quantify the molar ratio of cis and trans isomers in various compounds. msu.edu The separation is based on the principle that the different spatial arrangements of the isomers (e.g., the orientation of the polar carboxylic group relative to the methyl group) lead to different interactions with the HPLC column's stationary phase, resulting in distinct retention times. msu.edu For cis isomers, where polar groups are on the same side, a stronger adsorption to a polar stationary phase can slow the elution rate compared to the corresponding trans isomers. msu.edu

Beyond traditional chromatography, novel optical methods are being explored. One such technique involves using circular dichroism (CD) spectroscopy. rsc.org By training multivariate regression models with a series of CD spectra, it is possible to predict the complete speciation of stereoisomers in a solution, allowing for the rapid and accurate determination of both enantiomeric and diastereomeric excess without the need for chiral chromatography. rsc.org

Q & A

Basic: What are the standard laboratory synthesis routes for cis-2-Methylcyclohexanecarboxylic acid, and how are stereochemical outcomes controlled?

Answer:

The synthesis typically involves catalytic hydrogenation of substituted cyclohexene precursors or resolution of racemic mixtures using chiral auxiliaries. For stereochemical control, asymmetric hydrogenation with transition-metal catalysts (e.g., Rh or Ru complexes) is employed to favor the cis-configuration . Enzymatic resolution methods, such as lipase-mediated hydrolysis, can isolate the desired enantiomer from racemic intermediates . Key steps include monitoring reaction progress via HPLC (≥98% purity standards) and validating stereochemistry with NMR (e.g., coupling constants for axial/equatorial protons) and X-ray crystallography .

Basic: Which analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

- NMR Spectroscopy : Assigns stereochemistry via coupling constants (e.g., for cyclohexane ring protons) and confirms substituent positions .

- HPLC/MS : Ensures purity (>98%) and identifies byproducts during synthesis .

- X-ray Crystallography : Resolves absolute configuration and crystal packing effects, critical for structure-activity relationship (SAR) studies .

- IR Spectroscopy : Validates functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .

Basic: How is this compound utilized in medicinal chemistry research?

Answer:

The compound serves as a scaffold for bioactive molecules, such as Factor Xa inhibitors and antiviral agents. Its cyclohexane ring provides conformational rigidity, optimizing target binding. For example, derivatives like cis-2-(3',4'-dimethoxyphenyl)cyclohexanemercaptoacetic acid have been synthesized for thrombin inhibition studies . Researchers modify the methyl and carboxylic acid groups to enhance pharmacokinetic properties (e.g., solubility, metabolic stability) .

Advanced: How does stereochemistry influence the physicochemical and pharmacological properties of this compound derivatives?

Answer:

The cis-configuration induces distinct steric and electronic effects. For instance, axial methyl groups increase steric hindrance, reducing enzymatic degradation but potentially lowering solubility. In Factor Xa inhibitors, the cis-arrangement optimizes binding to the S4 pocket, enhancing potency compared to trans-isomers . Computational studies (e.g., molecular docking with AutoDock) are used to predict stereochemical impacts on binding affinity .

Advanced: How should researchers address contradictions in reported biological activity data for this compound derivatives?

Answer:

Discrepancies often arise from variations in assay conditions (e.g., pH, solvent systems) or impurities in stereoisomeric mixtures. To resolve these:

- Reproduce Experiments : Use standardized protocols (e.g., consistent cell lines, inhibitor concentrations) .

- Validate Purity : Apply chiral HPLC to confirm enantiomeric excess (>99%) .

- Meta-Analysis : Compare datasets across studies using systematic review methodologies to identify confounding variables .

Advanced: What computational tools are effective for optimizing synthetic routes to this compound?

Answer:

- Retrosynthetic Analysis : Tools like Pistachio and Reaxys identify feasible precursors and reaction pathways .

- DFT Calculations : Predict transition states and stereochemical outcomes for hydrogenation steps .

- Machine Learning : Platforms like BKMS_METABOLIC optimize enzyme selection for kinetic resolution .

Methodological: What strategies mitigate challenges in handling the hygroscopicity of this compound during experiments?

Answer:

- Storage : Use desiccators with anhydrous CaSO and argon/vacuum sealing .

- Solvent Selection : Employ anhydrous DMF or THF for reactions to minimize hydrolysis .

- In Situ Monitoring : Track water content via Karl Fischer titration during synthesis .

Methodological: How can researchers conduct a rigorous literature review on this compound’s applications?

Answer:

- Scoping Reviews : Identify knowledge gaps using databases like PubMed and CAS Common Chemistry .

- Systematic Reviews : Apply PRISMA guidelines to evaluate pharmacological studies, prioritizing peer-reviewed journals over patents .

- Critical Appraisal : Use tools like AMSTAR-2 to assess methodological quality of included studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.